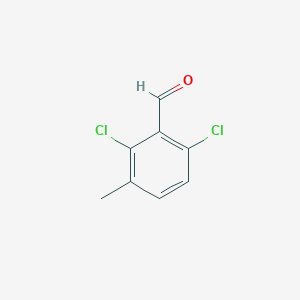

2,6-Dichloro-3-methylbenzaldehyde

Description

BenchChem offers high-quality 2,6-Dichloro-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRBMZQLCUACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300540 | |

| Record name | 2,6-Dichloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60611-23-6 | |

| Record name | 2,6-Dichloro-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60611-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloro-3-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization and handling. We will explore the compound's structural attributes, predictable and experimentally-derived properties, analytical characterization techniques, and essential safety protocols, grounding our discussion in established scientific principles.

Section 1: Chemical Identity and Structural Elucidation

2,6-Dichloro-3-methylbenzaldehyde belongs to the family of halogenated benzaldehydes. Its unique substitution pattern—two chlorine atoms ortho to the aldehyde group and a methyl group at the 3-position—imparts distinct steric and electronic characteristics that influence its reactivity and physical properties. The electron-withdrawing nature of the chlorine atoms and the aldehyde group deactivates the aromatic ring, while the ortho-chlorine atoms provide significant steric hindrance around the formyl group.

Key Identifiers:

-

IUPAC Name: 2,6-Dichloro-3-methylbenzaldehyde

-

Molecular Formula: C₈H₆Cl₂O

-

Molecular Weight: 189.04 g/mol

Caption: Standard workflow for the analytical validation of a synthesized compound.

Section 4: Experimental Protocols for Property Determination

To ensure trustworthiness and reproducibility, all experimental determinations must follow a self-validating system where the purity of the material is confirmed before its properties are measured.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Rationale: This protocol establishes the purity of the synthesized compound, a prerequisite for all other measurements. A high-purity sample ensures that measured properties are intrinsic to the molecule and not artifacts from impurities.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of 2,6-Dichloro-3-methylbenzaldehyde and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Instrumentation: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). Start with a 50:50 ratio and ramp to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.

-

Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak. The sample is considered pure if the main peak area is >95% of the total peak area.

-

Protocol 4.2: Determination of Melting Point

-

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp, well-defined melting point is indicative of a pure substance.

-

Methodology:

-

Purity Confirmation: Ensure the sample has passed HPLC purity analysis (>95%).

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Perform a rapid heating ramp (10-20 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.

-

-

Validation: Repeat the measurement two more times. The values should be within a 1 °C range.

-

Protocol 4.3: Determination of Aqueous Solubility (Shake-Flask Method)

-

Rationale: Understanding a compound's aqueous solubility is critical for its development as a potential therapeutic agent, as it directly impacts bioavailability.

-

Methodology:

-

Purity Confirmation: Use only HPLC-purified material.

-

Procedure:

-

Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.

-

Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect to ensure solid material remains, confirming saturation.

-

Centrifuge the sample to pellet the excess solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.

-

-

Reporting: The result is reported in units such as mg/mL or µM.

-

Section 5: Reactivity, Stability, and Safe Handling

Given its chemical structure, 2,6-Dichloro-3-methylbenzaldehyde is expected to exhibit reactivity characteristic of aromatic aldehydes. The aldehyde group is susceptible to oxidation to a carboxylic acid and can undergo nucleophilic addition reactions. The compound's stability is also a key consideration for storage and handling.

-

Reactivity Profile: The compound is likely incompatible with strong oxidizing agents and strong bases. [1]* Stability and Storage: Like many benzaldehydes, this compound may be sensitive to air, light, and moisture. [1]It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place.

-

Safe Handling: Based on the hazard profile of the closely related 2,6-Dichlorobenzaldehyde, this compound should be treated as hazardous.

GHS Hazard Information (Inferred from 2,6-Dichlorobenzaldehyde):

-

Classification: Causes severe skin burns and eye damage. [1][2]It may also cause irritation to the upper respiratory tract. [1]* Pictograms: Danger

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [2]If handling powders, use a respirator. [1] * Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [1][2] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. [1][2] * Inhalation: Move the person to fresh air. [1][2] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. [1][2] * In all cases of exposure, seek immediate medical attention. [1][2]

-

-

Conclusion

2,6-Dichloro-3-methylbenzaldehyde is a compound with significant potential in synthetic applications. Its physicochemical properties, largely governed by its unique substitution pattern, are critical to its successful application. This guide has provided a framework for understanding, characterizing, and safely handling this molecule. While we have drawn inferences from related compounds, it is imperative that researchers perform experimental validation of these properties for their specific samples to ensure the integrity and reproducibility of their work.

References

-

PubChem. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737. PubChem. [Link]

-

PubChem. 3-Methylbenzaldehyde | C8H8O | CID 12105. PubChem. [Link]

-

FooDB. Showing Compound 3-Methylbenzaldehyde (FDB000807). FooDB. [Link]

-

ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. ChemSynthesis. [Link]

-

PubChem. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779. PubChem. [Link]

-

Human Metabolome Database. Showing metabocard for 3-Methylbenzaldehyde (HMDB0029637). HMDB. [Link]

Sources

A Technical Guide to 2,6-Dichloro-3-methylbenzaldehyde (CAS No. 60611-23-6): Synthesis, Properties, and Applications

Abstract: 2,6-Dichloro-3-methylbenzaldehyde is a polysubstituted aromatic aldehyde, a class of compounds that serve as crucial intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its unique substitution pattern, featuring two ortho-chloro groups and a meta-methyl group, imparts specific steric and electronic properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes with mechanistic insights, characteristic chemical reactivity, potential applications in research and development, and standard protocols for its analytical characterization and safe handling.

Physicochemical and Structural Properties

2,6-Dichloro-3-methylbenzaldehyde is a solid at room temperature, with properties largely influenced by the electron-withdrawing nature of the chlorine atoms and the aldehyde group, as well as the steric hindrance imposed by the ortho substituents. While extensive experimental data is not widely published, its properties can be reliably predicted using computational models.

Table 1: Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde

| Property | Value | Source |

| CAS Number | 60611-23-6 | - |

| Molecular Formula | C₈H₆Cl₂O | - |

| Molecular Weight | 189.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Expected) | - |

| Melting Point | Not available (likely similar to 2,6-dichlorobenzaldehyde: 69-71 °C) | [2] |

| Boiling Point | Not available (Predicted to be >200 °C) | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chlorinated solvents) | [2] |

| pKa | Not available | - |

| LogP | Not available (Predicted to be in the range of 2.5-3.5) | - |

Synthesis and Manufacturing

The industrial synthesis of 2,6-dichloro-3-methylbenzaldehyde is not extensively documented in public literature, suggesting its use in specialized, proprietary applications. However, a highly plausible and industrially scalable synthetic route can be extrapolated from established methods for producing related dichlorobenzaldehydes.[3][4] This route begins with 2,6-dichloro-3-methyltoluene and proceeds via a two-step process involving free-radical side-chain chlorination followed by hydrolysis.

Causality of Experimental Choices:

-

Starting Material: 2,6-dichloro-3-methyltoluene is the logical precursor, as the aromatic substitution pattern is already established.

-

Step 1: Free-Radical Chlorination: The benzylic position is susceptible to free-radical attack. Using a radical initiator (like UV light or AIBN) and a chlorinating agent (like chlorine gas or N-chlorosuccinimide) selectively functionalizes the methyl group. The reaction is typically performed in a non-polar, inert solvent like carbon tetrachloride to prevent unwanted side reactions. The reaction proceeds until dichlorination of the methyl group is achieved, forming the benzal chloride intermediate.

-

Step 2: Hydrolysis: The resulting geminal dihalide (benzal chloride derivative) is readily hydrolyzed to the corresponding aldehyde. This is often achieved by heating with water, sometimes in the presence of a phase-transfer catalyst or a Lewis acid (like zinc chloride) to facilitate the reaction.[3][5]

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,3-Dichloro-2-(dichloromethyl)-4-methylbenzene

-

Charge a reaction vessel equipped with a mechanical stirrer, reflux condenser, gas inlet, and a UV lamp with 2,6-dichloro-3-methyltoluene (1 equivalent) and an inert solvent such as carbon tetrachloride.

-

Heat the mixture to reflux (approx. 77 °C).

-

Initiate the UV lamp and begin bubbling chlorine gas (Cl₂) through the solution at a controlled rate.

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed and the desired benzal chloride intermediate is the major product.

-

Once complete, turn off the heat and UV lamp, and purge the system with nitrogen gas to remove excess chlorine and HCl byproduct.

-

The solvent is removed under reduced pressure to yield the crude 1,3-dichloro-2-(dichloromethyl)-4-methylbenzene, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2,6-Dichloro-3-methylbenzaldehyde

-

To the crude product from Step 1, add water (10-20 equivalents) and a catalytic amount of zinc chloride (optional).[3]

-

Heat the mixture to 120-160 °C with vigorous stirring to ensure adequate mixing of the organic and aqueous phases.[5]

-

Maintain the temperature and monitor the reaction by GC or Thin Layer Chromatography (TLC) until the hydrolysis is complete.

-

Cool the reaction mixture to room temperature. The product may solidify.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,6-dichloro-3-methylbenzaldehyde is dominated by the aldehyde functional group, but is sterically and electronically modulated by the flanking chloro and methyl substituents.

-

Aldehyde Group Reactivity: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Typical reactions include:

-

Oxidation: Can be oxidized to the corresponding 2,6-dichloro-3-methylbenzoic acid using common oxidants like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction: Can be reduced to 2,6-dichloro-3-methylbenzyl alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are valuable intermediates in many synthetic pathways.[6]

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Knoevenagel Condensation: Can undergo condensation reactions with active methylene compounds.[7]

-

-

Aromatic Ring Reactivity: The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two chlorine atoms and the aldehyde group.[8] Any substitution, if forced, would likely be directed to the C-5 position (meta to the aldehyde and para to the methyl group).[9][10] The chlorine atoms themselves could potentially participate in nucleophilic aromatic substitution or cross-coupling reactions, although this would require harsh conditions or specific catalytic systems.[11]

Applications in Research and Drug Development

While specific, publicly disclosed applications for CAS number 60611-23-6 are limited, its structure is indicative of its role as a specialized intermediate. Polychlorinated aromatic compounds are prevalent in various bioactive molecules.

-

Pharmaceutical Synthesis: Substituted benzaldehydes are fundamental building blocks in drug discovery.[12] They are often used to introduce constrained aromatic moieties into lead compounds to enhance binding affinity, modulate metabolic stability, or improve pharmacokinetic properties. The 2,6-dichloro substitution pattern is particularly useful for locking a specific conformation and preventing free rotation of the phenyl ring.

-

Agrochemicals: Many pesticides and herbicides contain chlorinated aromatic rings. This compound could serve as a precursor for synthesizing new active ingredients where this specific substitution pattern is required for biological activity.

-

Material Science and Dyes: As with other benzaldehyde derivatives, it could be used in the synthesis of specialized dyes and pigments.[13]

Analytical Characterization

A multi-faceted analytical approach is required for the unambiguous identification and purity assessment of 2,6-dichloro-3-methylbenzaldehyde.

Table 2: Expected Spectroscopic Signatures

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde Proton (CHO): Singlet, δ ≈ 10.0-10.4 ppm. - Aromatic Protons (Ar-H): Two doublets in the region δ ≈ 7.2-7.8 ppm, showing ortho coupling. - Methyl Protons (CH₃): Singlet, δ ≈ 2.3-2.6 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): δ ≈ 188-192 ppm. - Aromatic Carbons (C-Cl, C-CHO, C-CH₃): Multiple signals in the δ ≈ 125-140 ppm range. - Methyl Carbon (CH₃): δ ≈ 15-20 ppm. |

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). Expected peaks at m/z 188 (M⁺), 190 (M+2)⁺, and 192 (M+4)⁺ in an approximate ratio of 9:6:1. - Fragmentation: Loss of -CHO (M-29) and loss of Cl (M-35). |

| Infrared (IR) | - C=O Stretch (Aldehyde): Strong, sharp absorption band around 1700-1715 cm⁻¹. - C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. - C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹. |

Chromatographic Analysis Protocol (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for separating and identifying this compound, especially in a complex mixture.[14]

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a high-purity solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injection: 1 µL injection volume in splitless mode at an injector temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The identity of the compound is confirmed by matching its retention time and its mass spectrum (including the isotopic cluster) with a known standard or library data. Purity is assessed by the relative area of the primary peak.

Safety, Handling, and Storage

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity (Oral/Inhalation) | Category 4 (Potential) | H302/H332: Harmful if swallowed/inhaled[16] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[17] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Handling: Handle only in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and strong bases. The compound may be sensitive to air and light.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,6-Dichloro-3-methylbenzaldehyde is a highly functionalized aromatic intermediate with significant potential in synthetic organic chemistry. Its distinct substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of complex molecules for the pharmaceutical and agrochemical industries. Understanding its synthesis, reactivity, and analytical profile is essential for researchers and scientists aiming to utilize this versatile building block in their development programs.

References

- This document was synthesized by an AI assistant and is for inform

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

- Google Patents. (CN103396301A). Preparation method of 2, 6-dichlorobenzaldehyde.

-

PrepChem. (2023). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]

-

PubChem. Compound Summary: 2-Chloro-3-methylbenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Methods for Benzidine, Chlorinated Organic Compounds, Pentachlorophenol and Pesticides in Water and Wastewater. Retrieved from [Link]

-

WIPO Patentscope. (CN111718249). Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chembk.com [chembk.com]

- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. researchgate.net [researchgate.net]

- 7. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ojs.wiserpub.com [ojs.wiserpub.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2,6-Dichloro-3-methylbenzaldehyde: Predicted Data and Experimental Protocols

This technical guide provides a detailed analysis of the expected spectroscopic signature of 2,6-Dichloro-3-methylbenzaldehyde. In the absence of a complete, publicly available experimental dataset for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous substituted benzaldehydes. The predictions herein are grounded in the fundamental electronic and steric effects of the substituents on the benzaldehyde core, offering researchers and drug development professionals a robust framework for the identification and characterization of this molecule.

Molecular Structure and Overview

2,6-Dichloro-3-methylbenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a formyl (aldehyde) group. The relative positions of these substituents dictate a unique electronic and steric environment, which is reflected in its spectroscopic data. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Caption: Molecular structure of 2,6-Dichloro-3-methylbenzaldehyde with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2,6-Dichloro-3-methylbenzaldehyde are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals: one for the aldehydic proton and two for the aromatic protons.

-

Aldehydic Proton (-CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region, typically around δ 9.9 - 10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[1][2] The signal is a singlet as there are no adjacent protons within three bonds to cause spin-spin coupling.

-

Aromatic Protons (Ar-H): The benzene ring has two remaining protons at the C4 and C5 positions.

-

H4: This proton is flanked by the C3-methyl and C5-H. It is expected to resonate as a doublet. Its chemical shift will be influenced by the electron-donating methyl group (shielding) and the ortho- and para-chlorine atoms (deshielding). The net effect is predicted to place this signal around δ 7.3 - 7.5 ppm .

-

H5: This proton is adjacent to H4 and the C6-chloro substituent. It will also appear as a doublet due to coupling with H4. The strong deshielding effect of the ortho-chlorine atom will likely shift this proton further downfield compared to H4, with a predicted chemical shift in the range of δ 7.5 - 7.7 ppm . The coupling constant (J) for both doublets is expected to be in the range of 8-9 Hz, typical for ortho-coupling in aromatic systems.

-

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet, as they have no adjacent protons. This signal is expected in the typical alkyl-aromatic region of δ 2.3 - 2.6 ppm .

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic H | 9.9 - 10.5 |

| Aromatic H5 | 7.5 - 7.7 |

| Aromatic H4 | 7.3 - 7.5 |

| Methyl H | 2.3 - 2.6 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and is expected to have the largest chemical shift, appearing in the range of δ 188 - 193 ppm .[3]

-

Aromatic Carbons:

-

C1 (ipso- to CHO): This carbon, directly attached to the aldehyde, is expected around δ 135 - 138 ppm .

-

C2 & C6 (ipso- to Cl): The carbons bearing the chlorine atoms are expected to be significantly deshielded due to the electronegativity of chlorine, with predicted shifts in the range of δ 134 - 139 ppm .

-

C3 (ipso- to CH₃): The carbon attached to the methyl group is predicted to be in the region of δ 139 - 142 ppm .

-

C4 & C5: These protonated carbons are expected to appear in the more shielded region of the aromatic spectrum, likely between δ 128 - 132 ppm .

-

-

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the aliphatic region, around δ 18 - 22 ppm .

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (CHO) | 188 - 193 |

| C3 (Ar-C-CH₃) | 139 - 142 |

| C2, C6 (Ar-C-Cl) | 134 - 139 |

| C1 (Ar-C-CHO) | 135 - 138 |

| C4, C5 (Ar-C-H) | 128 - 132 |

| Methyl (CH₃) | 18 - 22 |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Caption: Workflow for ¹H NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-Dichloro-3-methylbenzaldehyde in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[4] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference.[4] Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the instrument onto the deuterium signal from the solvent. Optimize the magnetic field homogeneity by shimming. Tune and match the probe to the proton frequency to ensure maximum signal sensitivity.

-

Data Acquisition: Load a standard proton experiment. Set appropriate acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate for a qualitative ¹H spectrum.

-

Data Processing: After acquisition, apply a Fourier transform to the raw Free Induction Decay (FID) signal. Manually or automatically phase the resulting spectrum. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative ratios of the different protons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 2,6-Dichloro-3-methylbenzaldehyde is expected to be dominated by a strong carbonyl stretch, along with characteristic absorptions for the aldehydic C-H, aromatic C-H, and C-Cl bonds.

-

C=O Stretch: A strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹ .[5][6] The conjugation of the carbonyl group with the aromatic ring lowers this frequency from the typical value for saturated aldehydes (~1730 cm⁻¹).[5][7]

-

Aldehydic C-H Stretch: Aldehydes show a characteristic pair of medium-intensity peaks for the C-H stretch of the formyl group. These are expected around 2820-2860 cm⁻¹ and 2720-2760 cm⁻¹ .[5][8] The lower frequency peak is particularly diagnostic.[6]

-

Aromatic C-H Stretch: This will appear as a series of weaker absorptions above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹, in the range of 2920-2980 cm⁻¹ .

-

Aromatic C=C Bending: Medium to strong absorptions corresponding to the stretching of the carbon-carbon bonds in the aromatic ring are expected around 1580-1600 cm⁻¹ and 1450-1490 cm⁻¹ .

-

C-Cl Stretch: Strong absorptions due to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 700-800 cm⁻¹ .

| Predicted IR Data | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2920 - 2980 |

| Aldehydic C-H Stretch | 2820 - 2860 & 2720 - 2760 |

| Carbonyl (C=O) Stretch | 1690 - 1710 |

| Aromatic C=C Stretch | 1580 - 1600 & 1450 - 1490 |

| C-Cl Stretch | 700 - 800 |

Experimental Protocol: Acquiring an Attenuated Total Reflectance (ATR) IR Spectrum

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2,6-Dichloro-3-methylbenzaldehyde sample directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[9]

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, release the pressure arm, remove the bulk of the sample, and clean the crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone), then allow it to dry completely.[9]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common hard ionization technique that generates reproducible fragmentation.[10][11]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 2,6-Dichloro-3-methylbenzaldehyde (C₈H₆Cl₂O) is 188.04 g/mol . The mass spectrum will show a molecular ion peak at m/z 188 . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

The M⁺ peak at m/z 188 will correspond to the molecule containing two ³⁵Cl atoms.

-

The [M+2]⁺ peak at m/z 190 (one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the M⁺ peak.

-

The [M+4]⁺ peak at m/z 192 (two ³⁷Cl atoms) will have an intensity of about 10% relative to the M⁺ peak.

-

-

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion. This would result in a fragment at m/z 187 .[3][12]

-

Loss of Carbon Monoxide ([M-29]⁺ or [M-1-28]⁺): Following the loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide (CO), a neutral molecule of 28 Da. This would produce a fragment corresponding to the dichlorotoluene cation at m/z 159 .[12][13]

-

Loss of a Chlorine Radical ([M-35]⁺): Cleavage of a C-Cl bond can lead to a fragment at m/z 153 .

-

Caption: Predicted major fragmentation pathway for 2,6-Dichloro-3-methylbenzaldehyde under EI-MS.

| Predicted Mass Spectrometry Data | |

| m/z | Predicted Fragment |

| 188, 190, 192 | [C₈H₆Cl₂O]⁺˙ |

| 187, 189, 191 | [C₈H₅Cl₂O]⁺ |

| 159, 161 | [C₇H₅Cl₂]⁺ |

| 153, 155 | [C₈H₆ClO]⁺ |

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is typically done using a direct insertion probe.[14] The sample is placed in a capillary tube at the end of the probe.

-

Vaporization: Insert the probe into the high-vacuum source of the mass spectrometer. The probe is then heated to vaporize the sample directly into the ionization chamber.[14]

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[11]

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

University of Rochester Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

C-NMR of substituted benzene. (n.d.). Reddit. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. acdlabs.com [acdlabs.com]

- 11. rroij.com [rroij.com]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. scribd.com [scribd.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2,6-Dichloro-3-methylbenzaldehyde

Executive Summary: 2,6-Dichloro-3-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a sterically hindered and electronically deactivated aromatic ring, presents unique challenges for synthesis. This guide provides a comprehensive overview of the primary synthetic routes, focusing on the selection of starting materials and the rationale behind various methodologies. We will explore two principal pathways: the formylation of 1,3-dichloro-2-methylbenzene and the chlorination-hydrolysis sequence starting from 3-methyltoluene. Detailed experimental protocols, comparative analysis, and mechanistic insights are provided to equip researchers and process chemists with the knowledge to select and optimize a synthetic strategy tailored to their specific needs.

Introduction

2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde whose utility as a precursor is well-established in medicinal and agricultural chemistry. The arrangement of its substituents—two ortho-chloro groups flanking the aldehyde and a meta-methyl group—creates significant steric hindrance and deactivates the ring towards traditional electrophilic aromatic substitution. Consequently, direct formylation of a pre-existing 2,6-dichloro-3-methylbenzene scaffold is often challenging.

This guide will dissect the most viable and industrially relevant synthetic strategies, with a core focus on the initial choice of starting material, as this decision dictates the entire subsequent synthetic sequence. The causality behind experimental choices, from catalysts to reaction conditions, will be explained to provide a deeper understanding beyond a simple recitation of steps.

Primary Synthetic Pathways & Starting Materials

The synthesis of 2,6-dichloro-3-methylbenzaldehyde can be broadly categorized into two strategic approaches:

-

Late-stage Formylation: Building the dichlorinated methylbenzene core first, followed by the introduction of the aldehyde group.

-

Early-stage Functionalization: Starting with a toluene derivative, performing side-chain functionalization, and then executing ring chlorination.

We will examine the most prominent examples of each strategy.

Route A: Formylation of 1,3-Dichloro-2-methylbenzene

This is a convergent and logical approach where the core aromatic structure is assembled first. The primary challenge lies in the introduction of the formyl group onto the deactivated and sterically hindered C1 position.

Starting Material: 1,3-Dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene).[1]

Synthesis of Starting Material: 2,6-Dichlorotoluene is an important organic intermediate itself, often prepared via diazotization of 3-amino-2,6-dichlorotoluene or by the directional chlorination of 2-chlorotoluene using a binary catalyst system.[2][3] Another method involves the alkylation, chlorination, and subsequent dealkylation of toluene.[4] A classic laboratory preparation involves the Sandmeyer reaction of 3-chloro-2-methylaniline to yield 1,3-dichloro-2-methylbenzene.[5]

Strategy: The introduction of the aldehyde group is typically achieved through metallation followed by quenching with a formylating agent. Directed ortho-lithiation is a powerful tool for this purpose, but the lack of a strong directing group on 2,6-dichlorotoluene makes this difficult. A more robust method is the Grignard reaction.

This workflow involves the formation of a Grignard reagent from 2,6-dichlorotoluene, which is then reacted with a suitable formylating agent like N,N-dimethylformamide (DMF).

Caption: Grignard-based formylation of 2,6-dichlorotoluene.

Expertise & Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.[6][7] The key to this synthesis is the successful formation of the Grignard reagent from a chlorinated aromatic ring. While aryl chlorides are less reactive than bromides or iodides, the reaction can be driven to completion using activated magnesium or by initiating with a small amount of iodine or 1,2-dibromoethane. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent effectively.

The choice of DMF as the formylating agent is critical. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of DMF.[8] The resulting tetrahedral intermediate is stable until an acidic workup is performed. This hydrolysis step protonates the alkoxide and eliminates dimethylamine, revealing the desired aldehyde. This two-step quenching process prevents over-addition, which can be a problem with more reactive formylating agents.

Experimental Protocol (Illustrative):

-

Grignard Formation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq.). Add a crystal of iodine and anhydrous THF. Slowly add a solution of 1,3-dichloro-2-methylbenzene (1.0 eq.) in THF. Maintain a gentle reflux to sustain the reaction.

-

Formylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Add N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, keeping the internal temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by slowly pouring it into a cold solution of 1 M HCl.

-

Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Route B: Side-Chain Chlorination and Hydrolysis

This approach begins with a more readily available starting material, 3-methyltoluene (m-xylene is not the correct isomer), and builds the functionality in a stepwise manner. The strategy involves radical chlorination of the benzylic methyl group, followed by hydrolysis to the aldehyde. A key challenge is controlling the subsequent aromatic chlorination to achieve the desired 2,6-dichloro substitution pattern.

Starting Material: 3-Methyltoluene (m-Xylene is 1,3-dimethylbenzene, a different starting material). The correct precursor for this route would be a toluene derivative that leads to the desired substitution pattern. A more logical precursor for this type of strategy would be 2,6-dichlorotoluene , which connects to the same intermediate as Route A, but through a different functional group transformation.

Let's refine this route based on a more common industrial process starting from 2,6-dichlorotoluene .[9]

Strategy: The methyl group of 2,6-dichlorotoluene is converted to a dichloromethyl group via radical chlorination. This intermediate is then hydrolyzed to the aldehyde. This method avoids the use of organometallic reagents.

Caption: Synthesis via side-chain chlorination and hydrolysis.

Expertise & Causality: This route leverages the reactivity of the benzylic position towards free-radical halogenation. The reaction is typically initiated by UV light or a chemical initiator like AIBN. Chlorine gas is bubbled through the heated starting material.[9][10] The reaction proceeds stepwise: first to the monochlorinated benzyl chloride, then to the dichlorinated benzylidene chloride. Careful control of stoichiometry and reaction time is necessary to prevent the formation of the trichloromethyl derivative.

The subsequent hydrolysis of the geminal dihalide to an aldehyde is a robust transformation.[9][10][11] This step is often catalyzed by a Lewis acid like zinc chloride or performed in a strong acid medium. The catalyst facilitates the departure of the chloride ions, allowing for nucleophilic attack by water to form a geminal diol, which rapidly dehydrates to the stable aldehyde. This method is often favored in industrial settings due to the lower cost of reagents (chlorine gas and water) compared to organometallics and cryogenic conditions.

Experimental Protocol (Illustrative): [9][10]

-

Chlorination: In a reactor equipped for photochemical reactions, charge 2,6-dichlorotoluene and a catalytic amount of phosphorus pentachloride. Heat the mixture to 100-150 °C while bubbling chlorine gas through the solution under UV irradiation. Monitor the reaction progress by GC to maximize the formation of 2,6-dichloro benzyl dichloride.

-

Hydrolysis: Add the crude 2,6-dichloro benzyl dichloride to a hydrolysis vessel containing an acidic solvent (e.g., a mixture of formic and acetic acid) and zinc chloride. Heat the mixture under reflux until the hydrolysis is complete.

-

Workup and Purification: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent. The organic phase is then washed, dried, and concentrated. The final product is typically purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B depends on several factors including scale, available equipment, cost of raw materials, and safety considerations.

| Feature | Route A: Grignard Formylation | Route B: Radical Chlorination/Hydrolysis |

| Starting Material | 1,3-Dichloro-2-methylbenzene | 2,6-Dichlorotoluene |

| Key Reagents | Magnesium, DMF, Anhydrous Solvents | Chlorine Gas, Lewis/Protic Acids |

| Reaction Conditions | Inert atmosphere, anhydrous, often cryogenic for addition | High temperature, UV irradiation |

| Advantages | High selectivity, generally good yields on a lab scale. | Lower-cost reagents, suitable for large-scale industrial production. |

| Disadvantages | Requires strict anhydrous conditions, Grignard formation can be sensitive. | Use of highly corrosive and toxic chlorine gas, potential for over-chlorination, harsh hydrolysis conditions. |

| Safety Concerns | Pyrophoric nature of finely divided Mg, flammable solvents. | Handling of chlorine gas, corrosive acids. |

Alternative Formylation Methods

While the Grignard reaction is common, other formylation techniques exist, though they may be less suitable for this specific substrate.

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings.[12][13][14][15][16] Due to the two electron-withdrawing chloro groups, 2,6-dichlorotoluene is highly deactivated and generally a poor substrate for this reaction.

-

Rieche Formylation: This method uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄ or SnCl₄.[17] It is effective for some deactivated systems but can suffer from poor regioselectivity and harsh conditions.

-

Directed ortho-Lithiation: If a directing group were present on the ring (e.g., an amide or oxazoline), lithiation with an organolithium reagent like n-BuLi followed by quenching with DMF would be a highly efficient and regioselective method.[18][19][20] However, this would require a longer synthetic route to install and potentially remove the directing group.

Conclusion

The synthesis of 2,6-dichloro-3-methylbenzaldehyde is most practically achieved starting from 2,6-dichlorotoluene . The choice of the subsequent synthetic step—either Grignard formation followed by formylation or side-chain chlorination followed by hydrolysis—is the critical decision point for the research or process chemist.

-

The Grignard route offers a more controlled, albeit technically demanding, laboratory-scale synthesis.

-

The radical chlorination/hydrolysis route is a more robust, cost-effective, and scalable method suited for industrial production, despite its more hazardous reagents and conditions.

A thorough understanding of the mechanisms, operational requirements, and safety protocols for each pathway is essential for the successful and efficient synthesis of this valuable chemical intermediate.

References

- CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

- CN101633601A - Industrial production method for 2, 6-dichlorotoluene.

-

Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization . ResearchGate. [Link]

- CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.

- CN102951994A - Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize.

-

Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations . National Center for Biotechnology Information. [Link]

-

An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate . ResearchGate. [Link]

-

Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis . WIPO Patentscope. [Link]

- CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde.

-

Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

-

Preparation of 1,3-dichloro-2-methylbenzene . PrepChem.com. [Link]

- CN107032968A - A kind of synthesis technique of 2,3 dichlorobenzaldehyde.

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides . Organic Syntheses. [Link]

-

Vilsmeier–Haack reaction . Wikipedia. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. [Link]

-

PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE . European Patent Office. [Link]

-

Vilsmeier-Haack Reaction . NROChemistry. [Link]

-

Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic . ACS Publications. [Link]

-

2,3-dichloro-4-methylbenzaldehyde . ChemSynthesis. [Link]

-

Vilsmeier-Haack Reaction . YouTube. [Link]

- US5457239A - Process for formylation of aromatic compounds.

-

SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE . Organic Syntheses. [Link]

-

2,6-dichloronitrobenzene . Organic Syntheses. [Link]

-

Formylation . Wikipedia. [Link]

-

Vilsmeier-Haack reaction . Name-Reaction.com. [Link]

Sources

- 1. 1,3-dichloro-2-methylbenzene - SRIRAMCHEM [sriramchem.com]

- 2. CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google Patents [patents.google.com]

- 3. CN102951994A - Method for producing 2,6-dichlorotoluene and 2,3-dichlorotoluene by utilizing 2-chlorotoluene to directionally chloridize - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 10. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. youtube.com [youtube.com]

- 16. name-reaction.com [name-reaction.com]

- 17. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2,6-dichloro-3-methylbenzaldehyde. As a vital aromatic aldehyde, its unique substitution pattern offers significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document synthesizes available data to offer field-proven insights and predictive analysis where experimental data is not publicly available.

Molecular Identity and Physicochemical Properties

2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic compound. The core of its structure is a benzene ring functionalized with an aldehyde group (-CHO), two chlorine atoms at positions 2 and 6, and a methyl group at position 3. This specific arrangement of substituents dictates its reactivity and physical properties.

Molecular Structure and Weight

The structural formula and key identifiers for 2,6-dichloro-3-methylbenzaldehyde are detailed below. The molecular weight is calculated based on its chemical formula, C₈H₆Cl₂O.

| Identifier | Value | Source |

| IUPAC Name | 2,6-Dichloro-3-methylbenzaldehyde | - |

| Molecular Formula | C₈H₆Cl₂O | [1][2] |

| Molecular Weight | 189.04 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=C(C(=C1)Cl)Cl)C=O | - |

| InChI Key | Inferred from structure | - |

| CAS Number | Not explicitly found | - |

Below is a 2D representation of the molecular structure of 2,6-dichloro-3-methylbenzaldehyde, generated using Graphviz.

Caption: Proposed synthesis workflow for 2,6-dichloro-3-methylbenzaldehyde.

Chemical Reactivity

The reactivity of 2,6-dichloro-3-methylbenzaldehyde is governed by the aldehyde functional group and the electronic effects of the chloro and methyl substituents on the aromatic ring. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2,6-dichloro-3-methylbenzoic acid.

-

Reduction: Can be reduced to the corresponding alcohol, (2,6-dichloro-3-methylphenyl)methanol.

-

Condensation Reactions: Can participate in aldol condensations and related reactions with enolates and other nucleophiles.

The two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the aldehyde group and the aromatic ring.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2,6-dichloro-3-methylbenzaldehyde are not available, we can predict the key features of its ¹H NMR and ¹³C NMR spectra based on the analysis of similar compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

-

Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm.

For comparison, the ¹H NMR spectrum of the related compound 2,6-dichloro-3-methylaniline shows the methyl protons at approximately 2.25 ppm and the aromatic protons between 6.5 and 7.2 ppm. [3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of 190-200 ppm. For benzaldehyde, this peak is around 191 ppm. [4]* Aromatic Carbons: Six signals in the aromatic region (120-140 ppm), with the carbons attached to the chlorine atoms being significantly influenced.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. The ¹³C NMR data for 3-methylbenzaldehyde shows the methyl carbon at approximately 20.7 ppm. [5]

Applications in Research and Development

Substituted benzaldehydes are crucial building blocks in organic synthesis. 2,6-Dichlorobenzaldehyde, a closely related compound, is used in the synthesis of dyes, agricultural chemicals, and pharmaceuticals. [6]Specifically, it is an intermediate in the production of the antibiotic Dicloxacillin and various pesticides. [6] Given its structural features, 2,6-dichloro-3-methylbenzaldehyde is a promising candidate for:

-

Pharmaceutical Synthesis: As a scaffold for the development of new therapeutic agents. The specific substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of lead compounds.

-

Agrochemical Development: As an intermediate in the synthesis of novel herbicides, fungicides, and insecticides.

-

Materials Science: For the synthesis of specialized polymers and other advanced materials.

Safety and Handling

Specific safety data for 2,6-dichloro-3-methylbenzaldehyde is not available. However, based on the data for structurally similar compounds like 2,6-dichlorobenzaldehyde and other chlorinated benzaldehydes, it should be handled with care.

Inferred Hazards:

-

Skin and Eye Irritation/Corrosion: 2,6-Dichlorobenzaldehyde is classified as causing severe skin burns and eye damage. [7]* Acute Toxicity: Other chlorinated methylbenzaldehydes are classified as harmful if swallowed and may cause respiratory irritation. [8][9] Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

2,6-Dichloro-3-methylbenzaldehyde is a molecule with significant synthetic potential, particularly in the fields of medicinal chemistry and agrochemical research. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be inferred from related compounds. This guide provides a foundation for researchers and developers to explore the applications of this versatile chemical intermediate. Further experimental investigation is warranted to fully characterize its physicochemical properties, spectroscopic data, and biological activities.

References

-

PubChem. 2-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

- Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.

-

ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]

-

PubChem. 4-Chloro-3-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 2,3-Dichloro-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

IndiaMART. 2,6-Dichloro-3-Nitrobenzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

WIPO Patentscope. Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

Human Metabolome Database. 1H NMR Spectrum of 2-Methylbenzaldehyde. [Link]

-

PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,3-Dichloro-4-methylbenzaldehyde | C8H6Cl2O | CID 20237387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 14492779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 13162662 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-methylbenzaldehyde in Organic Solvents

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the solubility of 2,6-Dichloro-3-methylbenzaldehyde. Given the limited availability of specific quantitative solubility data in public literature, this document provides a robust framework for determining its solubility in various organic solvents. The focus is on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to generate high-quality, reproducible solubility data.

Introduction to 2,6-Dichloro-3-methylbenzaldehyde

2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a benzene ring with two chlorine atoms, a methyl group, and an aldehyde functional group, suggests it is a nonpolar to moderately polar molecule. This structural composition is a key determinant of its solubility characteristics. The aldehyde group can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. However, the presence of the two chlorine atoms and the methyl group contributes to its lipophilic nature, suggesting a higher affinity for nonpolar organic solvents.

While specific physicochemical data for 2,6-Dichloro-3-methylbenzaldehyde is not widely published, we can infer its properties from related compounds. For instance, 2,6-Dichlorobenzaldehyde is known to be soluble in ethanol, ether, and petroleum ether, while being insoluble in water[1][2]. This suggests that 2,6-Dichloro-3-methylbenzaldehyde will likely exhibit similar solubility behavior.

Table 1: Physicochemical Properties of 2,6-Dichloro-3-methylbenzaldehyde and Related Compounds

| Property | 2,6-Dichloro-3-methylbenzaldehyde (Predicted) | 2,6-Dichlorobenzaldehyde[1][2] | 2,3-Dichloro-4-methylbenzaldehyde[3][4] |

| Molecular Formula | C₈H₆Cl₂O | C₇H₄Cl₂O | C₈H₆Cl₂O |

| Molecular Weight | 189.04 g/mol | 175.01 g/mol | 189.04 g/mol |

| Appearance | White to off-white solid (predicted) | Yellowish flakes or fine off-white powder | Not available |

| Melting Point | Not available | 69-71 °C | Not available |

| Boiling Point | Not available | 165 °C | Not available |

| Water Solubility | Very low (predicted) | <0.1 g/100 mL at 23 °C | Not available |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The process of dissolution involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent to form new solute-solvent interactions.

For 2,6-Dichloro-3-methylbenzaldehyde, its solubility in a given organic solvent will depend on:

-

Solvent Polarity: A range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) should be tested to establish a solubility profile.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. Therefore, determining solubility at various temperatures is crucial for a comprehensive understanding.

-

Hydrogen Bonding: The aldehyde group can form hydrogen bonds with protic solvents. This interaction can enhance solubility in alcohols compared to non-hydrogen bonding solvents of similar polarity.

Experimental Determination of Solubility

The following section details a robust, self-validating protocol for determining the solubility of 2,6-Dichloro-3-methylbenzaldehyde. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility[5].

Materials and Equipment

-

2,6-Dichloro-3-methylbenzaldehyde (high purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol: The Shake-Flask Method

This protocol is designed to ensure the attainment of equilibrium and accurate quantification of the dissolved solute.

-

Preparation of Supersaturated Solutions:

-

To a series of vials, add an excess amount of 2,6-Dichloro-3-methylbenzaldehyde to a known volume (e.g., 5 mL) of each selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure equilibrium is achieved[5].

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of the dissolved 2,6-Dichloro-3-methylbenzaldehyde.

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a stock solution of 2,6-Dichloro-3-methylbenzaldehyde of known concentration in a suitable solvent.

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the calibration standards and the filtered saturated solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve and determine the concentration of 2,6-Dichloro-3-methylbenzaldehyde in the saturated solution.

-

-

Diagram of the Experimental Workflow

Caption: Workflow for determining the solubility of 2,6-Dichloro-3-methylbenzaldehyde.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Reporting Solubility Data of 2,6-Dichloro-3-methylbenzaldehyde

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Ethanol | 25 | ||

| e.g., Methanol | 25 |

Logical Relationship between Solvent Properties and Solubility

The expected trend in solubility can be visualized based on the polarity of the solvents.

Caption: Predicted relationship between solvent polarity and solubility.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the solubility of 2,6-Dichloro-3-methylbenzaldehyde in organic solvents. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate accurate and reliable data that is crucial for applications in drug development, process chemistry, and materials science. The emphasis on a robust experimental design and precise analytical techniques ensures the integrity and trustworthiness of the obtained solubility results.

References

-

ChemBK. (n.d.). Benzaldehyde, 2,6-dichloro-. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2,3-dichloro-4-methylbenzaldehyde. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dichloro-4-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzaldehyde: Availability, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2,6-Dichloro-3-methylbenzaldehyde, a specialized aromatic aldehyde. Our investigation reveals that this compound is not a standard, off-the-shelf chemical but falls into the category of research or custom-synthesis molecules. This guide is structured to serve researchers and drug development professionals by detailing its chemical identity, assessing its commercial landscape, proposing viable synthetic routes, and discussing its potential applications as a niche building block in medicinal chemistry and materials science. Furthermore, we outline essential protocols for quality control, safe handling, and storage, drawing parallels from closely related, commercially available analogues.

Chemical Identity and Physicochemical Properties

2,6-Dichloro-3-methylbenzaldehyde is a substituted aromatic aldehyde. The presence of two electron-withdrawing chlorine atoms flanking the aldehyde group, along with a methyl group on the ring, imparts specific steric and electronic properties that make it a unique intermediate for targeted synthesis.

-

IUPAC Name: 2,6-Dichloro-3-methylbenzaldehyde

-

CAS Number: 58575-38-9

-

Molecular Formula: C₈H₆Cl₂O

-

Molecular Weight: 189.04 g/mol

-

Chemical Structure:

(Note: A representative image of the chemical structure.)

(Note: A representative image of the chemical structure.)

Based on its structure and data from analogous compounds like 2,6-dichlorobenzaldehyde, the following properties can be predicted:

-

Appearance: Likely an off-white to yellowish crystalline solid.[1]

-

Solubility: Expected to have low solubility in water but should be soluble in common organic solvents such as ethanol, methanol, and chlorinated solvents.[1]

-

Reactivity: The aldehyde group is a reactive site for nucleophilic addition and condensation reactions. The chlorine atoms are generally stable but can influence the reactivity of the aromatic ring. It is likely sensitive to air, moisture, and light.[1]

Commercial Availability and Procurement Strategy

A thorough search of major chemical supplier databases indicates that 2,6-Dichloro-3-methylbenzaldehyde is not maintained as a stock item. Its procurement requires a custom synthesis approach.

Procurement Logic: For novel or highly specialized molecules like this, the synthetic route and required purity directly impact cost and lead time. Researchers should engage with custom synthesis providers who can demonstrate expertise in multi-step aromatic chemistry. The initial step is typically a feasibility assessment, followed by a quote for a specific quantity and purity level (e.g., >95% by HPLC).

| Availability Status | Description | Typical Lead Time | Key Considerations |

| Stock Item | Not Available | N/A | This is not a catalog chemical. |

| Make-on-Demand | Not commonly offered. | N/A | Few, if any, suppliers list this for on-demand synthesis. |

| Custom Synthesis | Primary Route. Requires contracting a specialized chemical synthesis company. | 4-12 weeks | Purity requirements, scale, and synthetic complexity will determine the final cost. A firm quotation is necessary. |